molecular formula C15H19NO2 B6228306 benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 95799-01-2

benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B6228306
CAS RN: 95799-01-2
M. Wt: 245.3
InChI Key:
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Description

Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate (BABC) is an organic compound that has been studied for its potential applications in scientific research. BABC is a bicyclic compound with two rings containing eight atoms and two double bonds. It was first synthesized in the early 1980s and has since been studied for its potential applications in various fields, including drug design and synthesis, biochemistry, and physiology. In

Scientific Research Applications

Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate has been studied for its potential applications in various scientific research fields. It has been shown to be useful in drug design and synthesis, as it can be used to synthesize various compounds that can be used as drugs. Additionally, it has been studied for its potential applications in biochemistry and physiology. It can be used to study the structure and function of enzymes, as well as to study the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is not fully understood. However, it is believed to interact with proteins in the body, altering their structure and function. This can lead to changes in the body’s biochemical and physiological processes. Additionally, it may interact with other compounds in the body, leading to changes in their function as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect the activity of certain enzymes, which can lead to changes in the body’s biochemical and physiological processes. Additionally, it has been shown to interact with other compounds in the body, leading to changes in their function as well.

Advantages and Limitations for Lab Experiments

The advantages of using benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate in laboratory experiments include its low cost and easy synthesis. Additionally, it can be used to study the structure and function of enzymes, as well as to study the effects of various compounds on the body. The limitations of using this compound in laboratory experiments include its potential toxicity and the fact that its mechanism of action is not fully understood.

Future Directions

The future directions for research on benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate include further investigation into its mechanism of action, its potential applications in drug design and synthesis, and its potential biochemical and physiological effects. Additionally, further research should be done on its potential toxicity and its ability to interact with other compounds in the body. Additionally, further research should be done on its potential applications in biochemistry and physiology, as well as its potential uses in other scientific research fields.

Synthesis Methods

Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is typically synthesized through a process known as the Williamson ether synthesis. This involves the reaction of a phenol (an aromatic alcohol) with an alkyl halide (a halogenated hydrocarbon) in the presence of a base. The reaction results in the formation of an ether, which is then reacted with an acid to form the desired product. This method is relatively simple and efficient and is often used to synthesize other compounds as well.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate involves the reaction of benzylamine with 8-azabicyclo[3.2.1]octan-3-one followed by esterification with carboxylic acid.", "Starting Materials": [ "Benzylamine", "8-azabicyclo[3.2.1]octan-3-one", "Carboxylic acid", "Dehydrating agent", "Base" ], "Reaction": [ "Step 1: Benzylamine is reacted with 8-azabicyclo[3.2.1]octan-3-one in the presence of a dehydrating agent and a base to form benzyl 8-azabicyclo[3.2.1]octan-3-one.", "Step 2: Benzyl 8-azabicyclo[3.2.1]octan-3-one is then esterified with carboxylic acid in the presence of a dehydrating agent and a base to form benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate." ] }

CAS RN

95799-01-2

Molecular Formula

C15H19NO2

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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